molecular formula C9H11N4O3Zn- B1262444 zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B1262444
M. Wt: 288.6 g/mol
InChI Key: VBHDYBCWTAXBNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11N4O3Zn- and its molecular weight is 288.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N4O3Zn-

Molecular Weight

288.6 g/mol

IUPAC Name

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H,11,12)(H,13,14)(H,15,16);/q-1;+2/p-2

InChI Key

VBHDYBCWTAXBNA-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CC[NH-])[O-].[Zn+2]

Synonyms

AHZ-zinc
beta-alanyl-L-histidinato zinc
polaprezinc
Z 103
Z-103
zinc carnosine
zinc L-carnosine
zinc L-carnosine complex
zinc N-(3-aminopropionyl)histidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of methanol, 3.51 g of sodium hydroxide was dissolved, and 9.96 g of L-carnosine was added to obtain a homogeneous solution. To this solution, a solution obtained by dissolving 9.67 g of zinc acetate.2H2O into 145 ml of methanol was dropped over 30 minutes, while the solution was stirred, to gradually produce white precipitate therein. After finishing of the dropping, the solution was stirred for 2 hours and then left it overnight as was. The solution was filtered, and the precipitation was washed by 140 ml of water and then air-dried at 80° C. for 5 hours to obtain 12.4 g of white powdery crystals. The results of an analysis of the obtained material are as follows:
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.